

Predicting Sensitivity to Rineterkib Hydrochloride: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Rineterkib hydrochloride	
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For researchers, scientists, and drug development professionals, understanding the predictive biomarkers for sensitivity to targeted therapies is paramount for advancing precision oncology. This guide provides a comprehensive comparison of **Rineterkib hydrochloride**, an orally available ERK1/2 inhibitor, with other therapeutic alternatives, supported by experimental data to aid in identifying patient populations most likely to respond to treatment.

Rineterkib hydrochloride (also known as LTT462 or ERK-IN-1) is a potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[1][2][3] Dysregulation of this pathway, often driven by activating mutations in genes such as BRAF and KRAS, is a hallmark of numerous cancers.[2][3] Rineterkib has shown preclinical activity in various cancer models, including those with KRAS and BRAF mutations.[2][3] This guide delves into the biomarkers that may predict sensitivity to Rineterkib and compares its performance with other ERK1/2 inhibitors and alternative therapeutic strategies.

The MAPK Signaling Pathway and the Role of ERK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, survival, and apoptosis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which, through a series of phosphorylation

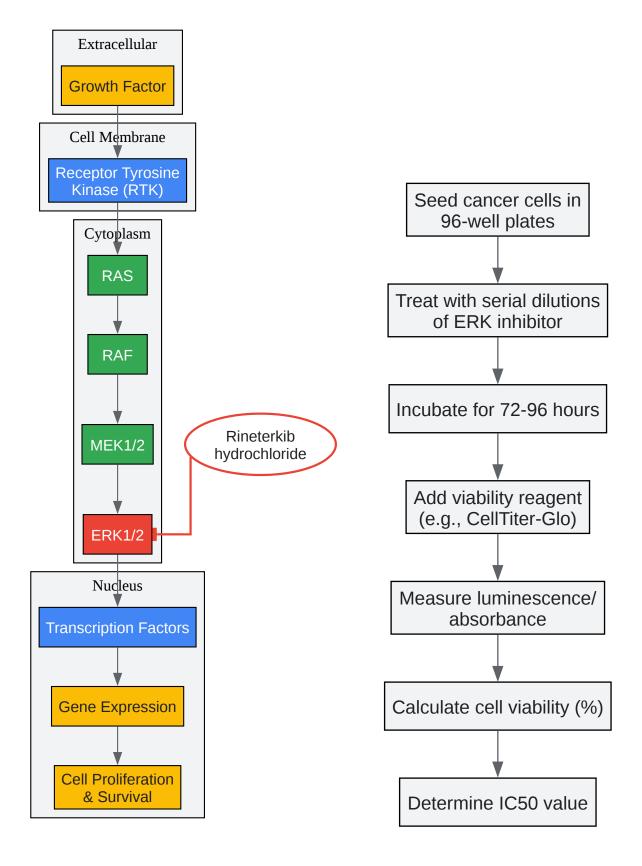






events involving RAS, RAF, and MEK, ultimately leads to the activation of ERK1/2. Activated ERK1/2 then phosphorylates a multitude of downstream substrates, including transcription factors, leading to changes in gene expression that promote cell growth and survival.





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